N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17766231
InChI: InChI=1S/C8H14ClN3/c1-4-10-5-7-6(2)11-12(3)8(7)9/h10H,4-5H2,1-3H3
SMILES:
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67 g/mol

N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine

CAS No.:

Cat. No.: VC17766231

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine -

Specification

Molecular Formula C8H14ClN3
Molecular Weight 187.67 g/mol
IUPAC Name N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine
Standard InChI InChI=1S/C8H14ClN3/c1-4-10-5-7-6(2)11-12(3)8(7)9/h10H,4-5H2,1-3H3
Standard InChI Key BIFNOOQLZGKYOK-UHFFFAOYSA-N
Canonical SMILES CCNCC1=C(N(N=C1C)C)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a 1,3-dimethylpyrazole ring substituted at the 4-position with a chlorinated methyl group and an ethylamine moiety. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which confer electronic asymmetry and reactivity . The chloro group at the 5-position enhances electrophilicity, while the ethylamine side chain introduces basicity and hydrogen-bonding potential .

Table 1: Molecular Properties of N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine

PropertyData
Molecular FormulaC₈H₁₄ClN₃
Molecular Weight187.67 g/mol
IUPAC NameN-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine
SMILESCC1=NN(C(=C1CNCC)Cl)C
InChI KeyNBWUVGBLPKAILZ-UHFFFAOYSA-N

The planar geometry of the pyrazole ring, as observed in analogous structures , facilitates π-π stacking interactions with biological targets. Substituents at the 1, 3, and 5 positions modulate steric and electronic effects, influencing binding affinity and metabolic stability .

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis typically begins with 5-chloro-1,3-dimethylpyrazole, which undergoes alkylation at the 4-position using bromomethyl ethylamine or analogous reagents. A two-step protocol involving nucleophilic substitution and reductive amination has been proposed, though yield optimization remains challenging due to steric hindrance from the dimethyl groups.

Table 2: Representative Synthetic Route

StepReaction TypeReagents/Conditions
1Alkylation of pyrazoleBromomethyl ethylamine, K₂CO₃, DMF, 80°C
2PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)

Alternative approaches leverage Ullmann coupling or microwave-assisted synthesis to accelerate reaction kinetics, though these methods require validation for this specific substrate .

Scalability and Industrial Relevance

Industrial-scale production faces hurdles related to chloro-byproduct management and the cost of specialty amines. Continuous-flow systems may mitigate these issues by enhancing mixing efficiency and reducing reaction times. Patent WO2001012189A1 highlights the use of pyrazole intermediates in antitumor agent synthesis, underscoring the commercial viability of related compounds .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The chloro group at the 5-position serves as an electrophilic center amenable to Suzuki-Miyaura cross-coupling, enabling aryl or heteroaryl substitutions . Conversely, the ethylamine moiety acts as a nucleophile, participating in acylation or sulfonation reactions to generate amide or sulfonamide derivatives.

Stability and Degradation Pathways

Under acidic conditions, the compound may undergo demethylation at the pyrazole nitrogen, necessitating pH-controlled storage. Thermal gravimetric analysis (TGA) data are unavailable, but analogous pyrazoles decompose above 200°C, suggesting moderate thermal stability .

Research Gaps and Future Directions

ADMET Profiling

Pharmacokinetic parameters—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—remain uncharacterized. In silico predictions using tools like SwissADME suggest moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4-mediated metabolism . Experimental validation via hepatic microsome assays is critical to advancing preclinical studies.

Target Identification and Validation

High-throughput screening against kinase libraries could identify novel targets. Additionally, cryo-EM or X-ray crystallography may resolve binding modes with putative receptors, guiding structure-activity relationship (SAR) optimization .

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